2-Benzyloxy-3-bromo-5-methylphenylboronic acid
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Overview
Description
2-Benzyloxy-3-bromo-5-methylphenylboronic acid is an organic compound with the molecular formula C14H14BBrO3 and a molecular weight of 320.97 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
The synthesis of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylphenol and benzyl bromide.
Reaction Conditions: The phenol group is first protected by reacting with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Borylation: The benzyloxy derivative is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic acid functional group.
Chemical Reactions Analysis
2-Benzyloxy-3-bromo-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Benzyloxy-3-bromo-5-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: This compound can be used to synthesize potential pharmaceutical agents by forming key carbon-carbon bonds.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2-Benzyloxy-3-bromo-5-methylphenylboronic acid can be compared with similar compounds such as:
3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound has a methoxy group instead of a benzyloxy group.
3-Bromo-5-methylphenylboronic acid: This compound lacks the benzyloxy group.
The presence of the benzyloxy group in this compound provides additional steric and electronic effects, making it unique for specific synthetic applications.
Properties
IUPAC Name |
(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTKJZVSGFSMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584543 |
Source
|
Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-20-1 |
Source
|
Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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